REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]=[O:10])=[CH:4][N:3]=1.[CH3:11][Mg]Br>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]([OH:10])[CH3:11])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1.01 g
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Type
|
reactant
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Smiles
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ClC1=NC=C(C(=N1)Cl)C=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 2 hours at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 1N HCl (10 mL)
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Type
|
EXTRACTION
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Details
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The resulting mixture was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave a brown solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(C)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |